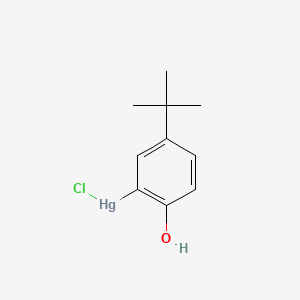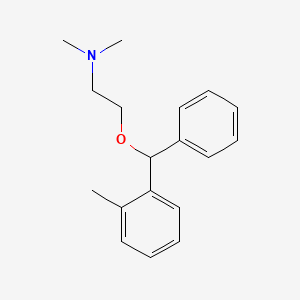
Orphénadrine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Orphenadrine involves complex chemical processes. While specific synthesis pathways for Orphenadrine in the provided research are not detailed, compounds like Orphenadrine often undergo synthesis through multi-step chemical reactions that may involve the formation of intermediate compounds, ring closures, and functional group transformations.
Molecular Structure Analysis
Orphenadrine's molecular structure is characterized by its aromatic and heterocyclic components, contributing to its pharmacological properties. The presence of nitrogen atoms within its structure classifies it as an amine, playing a crucial role in its biological interactions.
Chemical Reactions and Properties
Orphenadrine's chemical properties, such as its ability to undergo biotransformation in the liver through processes like N-demethylation and hydroxylation, highlight its dynamic interactions within biological systems. These transformations are crucial for its metabolic pathway and elimination from the body.
Physical Properties Analysis
The physical properties of Orphenadrine, including its solubility, melting point, and molecular weight, are fundamental for understanding its pharmacokinetics and pharmaceutical formulation. These characteristics influence its absorption, distribution, and excretion profiles.
Chemical Properties Analysis
Orphenadrine exhibits various chemical behaviors, including interactions with receptors and inhibition of enzymes. Its anticholinergic effects are mediated through muscarinic receptor blockade, and it also shows affinity for NMDA receptors, contributing to its analgesic properties.
- (Murray et al., 2003) discusses Orphenadrine's induction of cytochrome P450 enzymes, highlighting its interaction with liver metabolism.
- (Morita et al., 2013) explores the liver tumor-promoting effect of Orphenadrine in rats, providing insight into its potential mechanistic actions including CAR activation and oxidative stress.
- (Scholz et al., 2007) examines Orphenadrine's inhibition of HERG channels, relevant for understanding its cardiac effects.
- (Desaphy et al., 2009) investigates Orphenadrine's blockade of voltage-gated sodium channels, which is significant for its analgesic effects.
Applications De Recherche Scientifique
Études de bioéquivalence
L'orphénadrine est souvent étudiée en association avec d'autres médicaments comme le paracétamol pour évaluer la bioéquivalence. Cela est crucial pour garantir des effets thérapeutiques constants entre différentes formulations génériques. Une étude menée pour étudier la biodisponibilité et la bioéquivalence d'une association à dose fixe de paracétamol/orphénadrine chez des volontaires sains à jeun a révélé que la préparation testée était bioéquivalente à la préparation de référence .
Gestion de la douleur musculo-squelettique
L'this compound est utilisée comme complément pour le soulagement symptomatique de la douleur et de l'inconfort musculo-squelettiques. Elle est particulièrement efficace dans les affections douloureuses aiguës, où elle est associée au repos et à la kinésithérapie pour soulager l'inconfort .
Études d'interaction médicament-protéine
L'interaction entre l'this compound et des protéines comme l'albumine sérique bovine (BSA) est un domaine de recherche important. La compréhension de ces interactions permet d'élucider la distribution et le métabolisme des médicaments. Des techniques spectroscopiques et voltamétriques ont été utilisées pour étudier le mécanisme de liaison de l'this compound à la BSA, fournissant des informations sur son action pharmacologique .
Analyse pharmacocinétique
Les paramètres pharmacocinétiques de l'this compound, tels que l'aire sous la courbe (AUC) et la concentration maximale (Cmax), sont essentiels pour comprendre son absorption et sa distribution dans l'organisme. Ces paramètres sont déterminés par les profils de concentration plasmatique en fonction du temps lors des essais cliniques .
Recherche anticholinergique
En tant qu'agent anticholinergique à effet principalement central, le mécanisme d'action de l'this compound est intéressant en recherche neurologique. Il contribue à explorer les traitements de maladies comme le parkinsonisme induit par les médicaments et les crampes musculaires associées à la cirrhose du foie .
Thérapie médicamenteuse combinée
L'this compound est souvent utilisée en association avec d'autres analgésiques comme le paracétamol pour améliorer le soulagement de la douleur. La recherche sur ces thérapies combinées est essentielle pour développer des traitements plus efficaces pour la gestion de la douleur .
Efficacité de la liaison aux protéines
L'efficacité de nombreux médicaments, y compris l'this compound, dépend de leur capacité à se lier aux protéines. Des études sur l'efficacité de la liaison de l'this compound peuvent influencer la distribution, le métabolisme et l'excrétion du médicament, qui sont des facteurs essentiels dans la conception des médicaments .
Traitement des crampes musculaires dans la cirrhose du foie
La pertinence de l'this compound pour traiter les crampes musculaires chez les patients atteints de cirrhose du foie est un domaine de recherche émergent. Sa relation structurelle avec la diphénhydramine, ainsi que ses propriétés anticholinergiques et sédatives, en font un candidat pour de nouvelles approches thérapeutiques .
Mécanisme D'action
Target of Action
Orphenadrine primarily targets and inhibits Histamine H1 receptors and NMDA receptors . These receptors play a crucial role in the central nervous system. Histamine H1 receptors are involved in allergic reactions and inflammation, while NMDA receptors are associated with memory function and synaptic plasticity .
Mode of Action
Orphenadrine interacts with its targets by binding to and inhibiting both Histamine H1 and NMDA receptors . This interaction restores motor disturbances induced by neuroleptics, particularly hyperkinesia . Furthermore, the dopamine deficiency in the striatum enhances the stimulating effects of the cholinergic system .
Biochemical Pathways
It is known that the drug’s action on histamine h1 and nmda receptors influences the balance between cholinergic and dopaminergic neurotransmission in the basal ganglia . This balance is crucial for motor control and the relief of muscle spasms .
Pharmacokinetics
Orphenadrine exhibits good bioavailability, with approximately 90% of the drug being absorbed after oral administration . It is metabolized in the liver through hepatic demethylation and has an elimination half-life of 13-20 hours . The drug is excreted through both renal and biliary routes . These ADME properties significantly impact the drug’s bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of Orphenadrine’s action primarily involve the restoration of motor disturbances and the relief of muscle spasms . By inhibiting Histamine H1 and NMDA receptors, Orphenadrine can alleviate symptoms associated with Parkinson’s disease and muscle injuries .
Action Environment
Like most drugs, factors such as temperature, ph, and light could potentially affect its stability . Additionally, individual patient factors, including age, genetics, and overall health status, can influence the drug’s efficacy and potential side effects.
Safety and Hazards
Orphenadrine may cause serious side effects such as light-headedness, painful or difficult urination, confusion, anxiety, agitation, tremors, hallucinations, or pounding heartbeats . Common side effects may include dizziness, drowsiness, weakness, nausea, vomiting, dry mouth, or constipation . You should not take orphenadrine if you have urination problems, an enlarged prostate, glaucoma, a stomach ulcer or blockage in your digestive tract, trouble swallowing, or myasthenia gravis .
Propriétés
IUPAC Name |
N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16/h4-12,18H,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYRGXJJSLMXQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
341-69-5 (hydrochloride), 4682-36-4 (citrate) | |
| Record name | Orphenadrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023396 | |
| Record name | Orphenadrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Orphenadrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015304 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
195 °C @ 12 ATM | |
| Record name | Orphenadrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01173 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ORPHENADRINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3139 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sparingly soluble in water, BITTER TASTE & PRACTICALLY NO ODOR; WHITE, CRYSTALLINE POWDER; SOL IN ACID SOLN /CITRATE/, SOL IN WATER, ALCOHOL, CHLOROFORM; SPARINGLY SOL IN ACETONE, BENZENE; PRACTICALLY INSOL IN ETHER /HYDROCHLORIDE/, 3.00e-02 g/L | |
| Record name | Orphenadrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01173 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ORPHENADRINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3139 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Orphenadrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015304 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Orphenadrine binds and inhibits both histamine H1 receptors and NMDA receptors. It restores the motor disturbances induced by neuroleptics, in particular the hyperkinesia. The dopamine deficiency in the striatum increases the stimulating effects of the cholinergic system. This stimulation is counteracted by the anticholinergic effect of orphenadrine. It may have a relaxing effect on skeletal muscle spasms and it has a mood elevating effect., ANTIPARKINSONISM DRUGS ALSO BLOCK CHOLINERGIC RECEPTORS. THEY ARE... ORPHENADRINE (DISIPAL)... BLOCKADE PREVENTS ACTIONS OF ACETYLCHOLINE RELEASED FROM PARASYMPATHETIC NERVE ENDINGS., ...REDUCES VOLUNTARY MUSCLE SPASM BY CENTRAL ANTIMUSCARINIC ACTION & RESEMBLES ATROPINE IN THIS RESPECT. /CITRATE/, NEURONAL CONDUCTION, NEUROMUSCULAR TRANSMISSION, & MUSCLE EXCITABILITY ARE NOT DEPRESSED EXCEPT AFTER NEARLY LETHAL DOSES. PROMINENT EFFECT...IS TO DEPRESS SPINAL POLYSYNAPTIC REFLEXES PREFERENTIALLY OVER MONOSYNAPTIC REFLEXES. /CENTRALLY ACTING MUSCLE RELAXANTS/ | |
| Record name | Orphenadrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01173 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ORPHENADRINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3139 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
LIQUID | |
CAS RN |
83-98-7 | |
| Record name | (±)-Orphenadrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orphenadrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orphenadrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01173 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Orphenadrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Orphenadrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.372 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORPHENADRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL805O9OG9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ORPHENADRINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3139 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Orphenadrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015304 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C, CRYSTALS; MP: 156-157 °C; PH OF AQ SOLN ABOUT 5.5 /HYDROCHLORIDE/, 156 - 157 °C | |
| Record name | Orphenadrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01173 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ORPHENADRINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3139 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Orphenadrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015304 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





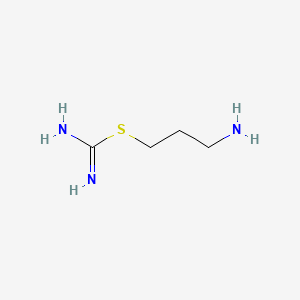


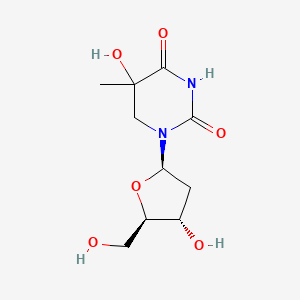
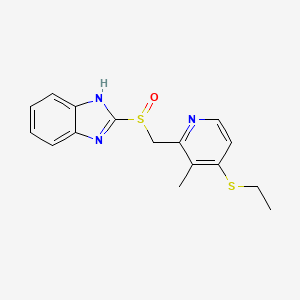
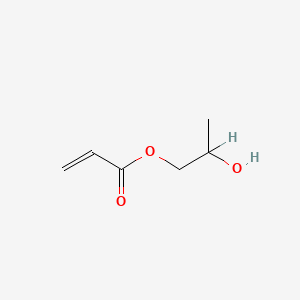

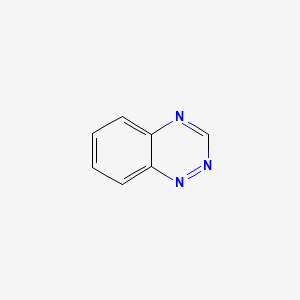
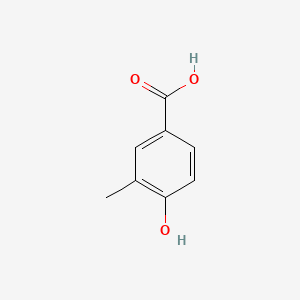
![Methyl 13-(11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B1219569.png)
